molecular formula C23H29N3O5 B13691972 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione

3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione

Cat. No.: B13691972
M. Wt: 427.5 g/mol
InChI Key: LENOPYJKXPFALI-UHFFFAOYSA-N
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Description

3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a piperidine ring, an isoindolinone moiety, and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione is unique due to its combination of a piperidine ring, an isoindolinone moiety, and a Boc protecting group. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

tert-butyl 4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidine-1-carboxylate

InChI

InChI=1S/C23H29N3O5/c1-23(2,3)31-22(30)25-10-8-14(9-11-25)15-4-5-17-16(12-15)13-26(21(17)29)18-6-7-19(27)24-20(18)28/h4-5,12,14,18H,6-11,13H2,1-3H3,(H,24,27,28)

InChI Key

LENOPYJKXPFALI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)C(=O)N(C3)C4CCC(=O)NC4=O

Origin of Product

United States

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